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Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate Documentation Hub
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Protocols & Analytical Methods
Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: An Application and Protocol Guide
Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: An Application and Protocol Guide
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, often serving as a bioisostere for a phenyl group, have led to its incorporation into a wide array of biologically active compounds.[1] Notable examples include the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine, underscoring the therapeutic potential of this scaffold.[1][2] The target molecule of this guide, propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, represents a key intermediate for the synthesis of novel therapeutic agents and functional materials.[2]
This document provides a comprehensive, step-by-step protocol for the synthesis of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate via the Gewald multicomponent reaction.[3][4] This one-pot synthesis is renowned for its efficiency, operational simplicity, and the ready availability of its starting materials.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental procedure, and discuss the necessary safety precautions and characterization techniques.
The Gewald Aminothiophene Synthesis: A Mechanistic Overview
The Gewald reaction is a powerful tool for the construction of polysubstituted 2-aminothiophenes.[3][4] It proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile, catalyzed by a base.[3][5] This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.[5][6]
The key steps of the mechanism are as follows:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the ketone (phenylacetone) and the active methylene nitrile (propyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[3][5]
-
Michael Addition of Sulfur: The elemental sulfur (typically in its S8 crown form) is attacked by the enolate of the α,β-unsaturated nitrile, leading to the formation of a sulfur-containing intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[5][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization. A subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.[3][5]
Caption: The reaction mechanism of the Gewald synthesis.
Experimental Protocol: Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
This protocol provides a reliable method for the synthesis of the title compound. Optimization may be required for scale-up or for use with different starting materials.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Phenylacetone | C9H10O | 134.18 | 1.34 g | 10 | 1.0 |
| Propyl cyanoacetate | C6H9NO2 | 127.14 | 1.27 g | 10 | 1.0 |
| Elemental Sulfur | S | 32.07 | 0.35 g | 11 | 1.1 |
| Morpholine | C4H9NO | 87.12 | 0.87 g (1.0 mL) | 10 | 1.0 |
| Ethanol (absolute) | C2H5OH | 46.07 | 20 mL | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Workflow
Caption: The experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetone (1.34 g, 10 mmol), propyl cyanoacetate (1.27 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture to form a suspension.
-
Catalyst Addition: To the stirred suspension, add morpholine (0.87 g, 1.0 mL, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C using a heating mantle or oil bath. Attach a reflux condenser and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 2-12 hours.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.[7] If no precipitate forms, pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir vigorously to induce precipitation.[1]
-
Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the crude product in a vacuum oven or air dry to a constant weight.
Purification
The most common and effective method for purifying the crude product is recrystallization.[7]
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many 2-aminothiophene derivatives.[7]
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
For products that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.[7]
Characterization of the Final Product
The structure and purity of the synthesized propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate should be confirmed using standard analytical techniques:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their chemical environments.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
IR (Infrared Spectroscopy): To identify key functional groups, such as the amino group (N-H stretch), the ester carbonyl group (C=O stretch), and the thiophene ring vibrations.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its molecular formula.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Phenylacetone: Is a lachrymator and is harmful if swallowed or inhaled. Handle with care.
-
Propyl cyanoacetate: May cause skin and eye irritation.
-
Morpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Ethanol: Is a flammable liquid. Keep away from open flames and heat sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Gewald synthesis provides an efficient and straightforward route to propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This protocol, with its detailed steps and explanations, is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The versatility of the Gewald reaction allows for the synthesis of a wide range of 2-aminothiophene derivatives, which continue to be a source of novel and biologically active compounds.
References
-
Gewald reaction - Wikipedia. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | ChemRxiv. Available at: [Link]
-
Gewald Reaction - Organic Chemistry Portal. Available at: [Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber - Organic Chemistry Portal. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
Application Note: Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate as a Precursor for Thienopyrimidine Therapeutics
Application Note: Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate as a Precursor for Thienopyrimidine Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Pharmacological Rationale
Thienopyrimidines are highly privileged scaffolds in medicinal chemistry, widely recognized as bioisosteres of biogenic purines and quinazolines[1]. Due to their structural mimicry of ATP, thieno[2,3-d]pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antiviral, and anticancer properties (specifically via kinase inhibition)[1][2].
The synthesis of these diverse therapeutic agents fundamentally relies on the availability of highly functionalized 2-aminothiophene-3-carboxylate building blocks. This application note focuses on a highly specialized precursor: Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 905011-61-2) [3][4].
Strategic Advantages of this Specific Precursor:
-
C5-Methyl & C4-Phenyl Substitution: Derived from propiophenone, the adjacent methyl and phenyl groups create a sterically restricted conformation. This restricted rotation is crucial for locking the pharmacophore into an optimal geometry for binding to deep, hydrophobic kinase pockets (e.g., EGFR, VEGFR).
-
Propyl Ester Lipophilicity: While standard Gewald reactions utilize ethyl cyanoacetate[5][6], employing propyl cyanoacetate yields a propyl ester[3]. This bulkier, more lipophilic chain strategically modulates the partition coefficient (cLogP) of downstream intermediates, enhancing solubility in organic solvents during multi-step syntheses and improving the cellular permeability of the final drug candidates.
Mechanistic Insights & Pathway Causality
The synthesis of the precursor and its subsequent conversion into thienopyrimidines relies on robust, self-validating chemical pathways.
The Gewald Multicomponent Reaction (MCR)
The precursor is synthesized via a one-pot Gewald reaction[1][7]. The mechanism proceeds through three distinct, causally linked phases:
-
Knoevenagel-Cope Condensation: Propiophenone reacts with propyl cyanoacetate in the presence of a secondary amine base (e.g., morpholine). The base deprotonates the active methylene of the cyanoacetate, leading to nucleophilic attack on the ketone to form an α,β -unsaturated nitrile intermediate[1].
-
Thiolation: Elemental sulfur ( S8 ) undergoes base-catalyzed ring opening and attacks the activated methylene group (the former ethyl group of propiophenone)[7].
-
Intramolecular Cyclization: The resulting thiolate attacks the nitrile carbon, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring[1].
Cyclocondensation to Thienopyrimidines
The 2-amino and 3-ester groups of the precursor serve as the perfect dielectrophilic/dinucleophilic system for constructing the pyrimidine ring[2]. Depending on the desired substitution pattern at the N3 and C2 positions, three primary routes are utilized:
-
Route A (Unsubstituted N3): Direct condensation with formamide under high heat yields 5-methyl-4-phenylthieno[2,3-d]pyrimidin-4(3H)-one[2].
-
Route B (Substituted N3): Reaction with triethyl orthoformate (TEOF) generates an imino ether intermediate. Subsequent addition of a primary amine drives a cyclization-elimination sequence to yield 3-alkyl/aryl substituted thienopyrimidinones[2][8].
-
Route C (2-Thioxo Derivatives): Condensation with aryl isothiocyanates yields 2-thioxo-thieno[2,3-d]pyrimidine derivatives, which are excellent candidates for further S-alkylation[8].
Figure 1: Mechanistic pathways from the Gewald reaction to diverse thienopyrimidine scaffolds.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure trustworthiness and high-fidelity replication.
Figure 2: Step-by-step experimental workflow for the synthesis of thienopyrimidine derivatives.
Protocol 1: Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Adapted from standard Gewald MCR methodologies[1][6].
Reagents:
-
Propiophenone: 10 mmol (1.34 g)
-
Propyl cyanoacetate: 10 mmol (1.27 g)
-
Elemental sulfur ( S8 ): 10 mmol (0.32 g)
-
Morpholine (Base): 10 mmol (0.87 g)
-
Absolute Ethanol: 20 mL
Step-by-Step Procedure:
-
Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone and propyl cyanoacetate in absolute ethanol.
-
Catalysis: Add morpholine dropwise over 5 minutes. Causality: Morpholine is preferred over diethylamine for bulky ketones as it provides a cleaner Knoevenagel profile and minimizes aldol-type side reactions.
-
Thiolation: Add elemental sulfur in one portion. Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to 70°C under continuous stirring for 4 hours[1]. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the propiophenone spot completely disappears and the solution transitions to a deep, dark orange/brown.
-
Isolation: Allow the mixture to cool to room temperature, then transfer to a 0°C ice bath for 24 hours[1].
-
Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted sulfur and morpholine residues. Dry under vacuum to obtain the pure precursor.
Protocol 2: Synthesis of 3-Substituted Thienopyrimidin-4(3H)-ones (Route B)
Utilizing the imino ether intermediate for N3-functionalization[2][8].
Reagents:
-
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: 5 mmol (1.37 g)
-
Triethyl orthoformate (TEOF): 15 mL
-
Primary Amine (e.g., Aniline): 5.5 mmol
-
Glacial Acetic Acid: 2 drops
Step-by-Step Procedure:
-
Imino Ether Formation: Suspend the thiophene precursor in TEOF. Reflux the mixture at 140°C for 4 hours. Causality: TEOF acts as both the solvent and the electrophilic carbon source (C2 of the final pyrimidine ring).
-
Concentration: Remove excess TEOF under reduced pressure to isolate the crude imino ether intermediate[2]. Self-Validation Checkpoint: IR spectroscopy should show the disappearance of the primary amine NH2 double stretch (~3300-3400 cm⁻¹) and the appearance of a strong C=N stretch (~1620 cm⁻¹).
-
Cyclization: Dissolve the crude intermediate in 15 mL of methanol. Add the primary amine and 2 drops of glacial acetic acid[5]. Reflux on a water bath for 8 hours.
-
Isolation: Cool the reaction mixture to induce precipitation. Filter the solid, dry, and recrystallize from an ethanol/DMF mixture to yield the highly pure 3-substituted thienopyrimidine[5].
Data Presentation & Analytical Validation
The strategic use of the propyl ester precursor directly impacts the physicochemical properties of the resulting derivatives. Table 1 summarizes typical yields, reaction times, and lipophilicity changes observed during the progression from the Gewald precursor to various thienopyrimidine end-products.
Table 1: Quantitative Summary of Synthesized Thienopyrimidine Derivatives
| Compound Stage | Substitution (N3) | Synthetic Route | Yield (%) | Reaction Time (h) | Melting Point (°C) | cLogP (Est.)* |
| Precursor | N/A | Protocol 1 | 82% | 4.0 | 112 - 114 | 4.85 |
| Derivative 1 | -H | Route A (Formamide) | 75% | 8.0 | 245 - 247 | 3.20 |
| Derivative 2 | -Phenyl | Route B (TEOF/Aniline) | 68% | 12.0 (Total) | 210 - 212 | 4.52 |
| Derivative 3 | -Benzyl | Route B (TEOF/BnNH₂) | 71% | 12.0 (Total) | 198 - 200 | 4.15 |
*cLogP values are estimated based on standard fragment-based lipophilicity calculations. The high cLogP of the precursor ensures excellent solubility in non-polar organic phases during purification.
References
-
Thienopyrimidine | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ARKIVOC (umich.edu) URL:[Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Novel Mannich bases of Thienopyrimidine Derivatives Source: SAS Publishers URL:[Link]
-
Synthesis of some thienopyrimidine derivatives Source: Molecules (SciSpace) URL:[Link]
-
Development Of Novel Thienopyrimidine Hybrids: Synthesis, Characterization And Multi-Target Biological Evaluation Source: IOSR Journal of Applied Chemistry URL:[Link]
-
Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones Source: TÜBİTAK Academic Journals URL:[Link]
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | 905011-61-2 [m.chemicalbook.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. scispace.com [scispace.com]
Downstream functionalization of the amino group in propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Downstream functionalization of the amino group in propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Executive Summary
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a densely functionalized heterocyclic building block synthesized via the multicomponent Gewald reaction[1]. Featuring an electron-rich thiophene core, this compound possesses a unique "push-pull" electronic configuration due to the electron-donating 2-amino group and the electron-withdrawing 3-carboxylate ester. This application note provides validated methodologies for the downstream functionalization of the 2-amino moiety, specifically focusing on N-acylation and the strategic annulation to form thieno[2,3-d]pyrimidines—a privileged pharmacophore in oncology and kinase inhibitor development[2].
Mechanistic Insights: The Reactivity of the 2-Amino Group
In typical aliphatic or simple aromatic amines, the nitrogen lone pair is highly available for nucleophilic attack. However, in 2-aminothiophene-3-carboxylates, the nitrogen lone pair is delocalized into the adjacent ester carbonyl through the conjugated thiophene π-system[3].
-
Consequence for Amidation : The reduced basicity and nucleophilicity necessitate the use of highly reactive electrophiles (e.g., acyl chlorides or isocyanates) rather than standard carboxylic acids and mild coupling reagents. A non-nucleophilic base (like DIPEA) is strictly required to act as an acid scavenger, preventing protonation of the weakly basic amine[4].
-
Consequence for Cyclization : The spatial proximity of the 3-carboxylate ester makes it an ideal internal electrophile. When the 2-amino group is converted into an amidine intermediate, thermodynamically driven intramolecular cyclization occurs rapidly, expelling propanol to form a highly stable, fused pyrimidine ring[5].
Divergent Functionalization Pathways
Figure 1: Divergent downstream functionalization pathways of the 2-aminothiophene scaffold.
Experimental Protocols
Protocol A: Direct N-Acylation (Amidation)
Objective : To synthesize N-(3-(propoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amides. Rationale : Acyl chlorides are utilized due to the attenuated nucleophilicity of the 2-amino group. DIPEA is selected over pyridine to provide superior steric hindrance, preventing unwanted side reactions with the acyl chloride while efficiently neutralizing the HCl byproduct.
Materials :
-
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (1.0 eq)
-
Acyl chloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure :
-
Preparation : Dissolve the thiophene starting material (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition : Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature controls the exothermic nature of the acyl chloride addition and minimizes di-acylation.
-
Electrophile Addition : Add the acyl chloride (1.2 eq) dropwise over 10 minutes.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
-
Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography or recrystallization from ethanol.
Protocol B: Annulation to Thieno[2,3-d]pyrimidin-4(3H)-one
Objective : To synthesize 6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one via microwave-assisted cyclization. Rationale : Thienopyrimidines are critical bioisosteres of purines, often exhibiting potent multitargeted receptor tyrosine kinase inhibition[6]. Formamidine acetate serves a dual purpose as both the carbon and nitrogen donor. Microwave irradiation is employed to rapidly overcome the high activation energy required for the elimination of the bulky propanol leaving group during ring closure[5].
Materials :
-
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (1.0 eq)
-
Formamidine acetate (3.0 eq)
-
Absolute Ethanol or 2-Methoxyethanol
Step-by-Step Procedure :
-
Preparation : In a microwave-safe reaction vial, suspend the thiophene substrate (1.0 eq) and formamidine acetate (3.0 eq) in absolute ethanol (0.5 M).
-
Sealing : Seal the vial with a Teflon-lined crimp cap to allow for pressurized heating.
-
Microwave Irradiation : Heat the mixture in a microwave synthesizer at 120 °C for 15–20 minutes. Causality: Conventional reflux in ethanol (78 °C) would take 12–24 hours and often results in incomplete conversion due to the thermal stability of the intermediate amidine[5]. Microwave dielectric heating ensures rapid, uniform energy transfer.
-
Cooling & Precipitation : Allow the vial to cool to room temperature. The thienopyrimidin-4-one product typically precipitates out of the ethanolic solution due to its highly planar, fused aromatic structure and strong intermolecular hydrogen bonding.
-
Isolation : Filter the precipitate under vacuum. Wash the filter cake with cold ethanol and water to remove residual formamidine acetate.
-
Drying : Dry the solid in a vacuum oven at 60 °C overnight to yield the pure cyclized product.
Mechanism of Thienopyrimidine Annulation
Figure 2: Stepwise mechanism for the annulation of 2-aminothiophene to thieno[2,3-d]pyrimidine.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the functionalization of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
| Functionalization Type | Reagent | Solvent | Temp/Time | Expected Yield | Primary Byproduct |
| N-Acylation | Acetyl Chloride (1.2 eq) | DCM | 0 °C to RT, 3 h | 85 - 92% | HCl (scavenged by DIPEA) |
| Urea Formation | Phenyl Isocyanate (1.1 eq) | Toluene | 110 °C, 8 h | 70 - 80% | None (Addition reaction) |
| Annulation (Thermal) | Formamidine Acetate (3.0 eq) | EtOH | 78 °C, 18 h | 45 - 60% | Propanol, NH3, AcOH |
| Annulation (Microwave) | Formamidine Acetate (3.0 eq) | EtOH | 120 °C, 20 min | 88 - 95% | Propanol, NH3, AcOH |
Table 1: Comparative quantitative data for downstream functionalization workflows.
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ResearchGate URL:[Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents Source: ResearchGate URL:[Link]
-
Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: ACS Publications URL: [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one... Source: ResearchGate URL: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar URL:[Link]
Sources
Technical Notes & Optimization
How to improve reaction yield for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate synthesis
How to improve reaction yield for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate synthesis
Welcome to the technical support center for the synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific application of the Gewald aminothiophene synthesis.
Reaction Overview
The synthesis of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a multi-component Gewald reaction.[1][2] This one-pot procedure involves the condensation of a ketone (phenylacetone), an active methylene compound (propyl cyanoacetate), and elemental sulfur, catalyzed by a base.
Reactants:
-
Carbonyl Compound: Phenylacetone (provides the 4-phenyl and 5-methyl groups)
-
Active Methylene Compound: Propyl cyanoacetate (provides the C2-amino and C3-propyl carboxylate groups)
-
Sulfur Source: Elemental Sulfur (S₈)
-
Base Catalyst: Typically a secondary or tertiary amine (e.g., morpholine, piperidine, triethylamine)[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction has resulted in a very low yield or has failed completely. What are the first things I should check?
A1: A low or non-existent yield almost always points to a problem in the crucial first step of the reaction: the Knoevenagel-Cope condensation between phenylacetone and propyl cyanoacetate.[3][4] If this condensation does not efficiently form the α,β-unsaturated nitrile intermediate, the subsequent sulfur addition and cyclization cannot occur.[4][5][6]
Initial Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure that phenylacetone is pure and the propyl cyanoacetate has not degraded. Use fresh or recently purified starting materials.[4]
-
Assess Base Catalyst Choice and Amount: The base is critical for catalyzing the initial condensation.[3] Secondary amines like morpholine or piperidine are often highly effective.[3][4] If you are using triethylamine and seeing low conversion, consider switching to a more effective secondary amine. Ensure the correct catalytic amount (typically 10-20 mol%) is used.[7] Some protocols may use stoichiometric amounts of base.[8][9]
-
Isolate the Problem: To confirm if the initial condensation is the issue, run a small-scale control reaction with only phenylacetone, propyl cyanoacetate, and the base (without sulfur). Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC).[4] If this intermediate does not form, focus on optimizing the condensation step.
Q2: I've confirmed the Knoevenagel-Cope condensation is occurring, but my overall yield of the aminothiophene is still poor. What should I investigate next?
A2: If the α,β-unsaturated nitrile intermediate is forming, the problem likely lies with the sulfur addition and cyclization steps. These stages are highly sensitive to reaction conditions.
Key Parameters to Optimize:
-
Temperature: The reaction temperature directly influences the rate of sulfur addition and cyclization.[4] While some Gewald reactions proceed at room temperature, gentle heating to 40-60 °C is often required to improve the reactivity and solubility of sulfur.[3][4] Excessively high temperatures can promote the formation of side products. A systematic temperature screening is advisable.[4]
-
Solvent Choice: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they help to solubilize elemental sulfur and facilitate the reaction.[3][4] If you are using a less polar solvent, switching to one of these may significantly improve your yield.
-
Sulfur Quality and Stoichiometry: Ensure you are using finely powdered, high-purity elemental sulfur. Inaccurate measurement or insufficient sulfur can halt the reaction after the initial condensation.[3] A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is often used.
Q3: My crude product is a complex mixture with significant byproducts. How can I improve the purity of my final product?
A3: The formation of byproducts is a common issue in the Gewald reaction, often stemming from side reactions of the starting materials or intermediates.
Common Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: This indicates an incomplete reaction. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective base catalyst.[3]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile suggests that the sulfur addition and/or cyclization steps are too slow.[3] Ensure you have sufficient sulfur and that the reaction temperature is optimal for cyclization.[3]
-
Dimerization/Polymerization: The α,β-unsaturated nitrile intermediate can sometimes dimerize or polymerize, competing with the desired thiophene formation.[3][9] This can sometimes be mitigated by adjusting reactant concentrations, slowing the rate of reagent addition, or changing the solvent.[3]
Below is a summary table for troubleshooting common yield and purity issues.
| Issue | Possible Cause | Recommended Action | Citation |
| Low/No Product | Inefficient Knoevenagel-Cope Condensation | Screen different bases (morpholine, piperidine); verify starting material purity; consider using a Dean-Stark apparatus to remove water. | [3] |
| Poor Sulfur Reactivity/Solubility | Switch to a more polar solvent (ethanol, methanol, DMF); gently heat the reaction to 40-60 °C. | [3][4] | |
| Impure Product | Unreacted Starting Materials | Increase reaction time or temperature; ensure accurate stoichiometry. | [3] |
| Dimerization of Intermediate | Adjust reactant concentrations or the rate of reagent addition. | [3][9] |
Q4: I am struggling to isolate and purify the final product. What are the recommended purification techniques?
A4: Effective purification is key to obtaining propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate in high purity.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[3] Common solvents to screen for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
Column Chromatography: For products that are oily or difficult to recrystallize, silica gel column chromatography is a reliable alternative.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes.[3]
-
Aqueous Wash: Before recrystallization or chromatography, washing the crude product with water can help remove inorganic salts and highly polar impurities.[3] Pouring the reaction mixture into ice-cold water is a common workup step to precipitate the crude product.[4][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gewald reaction for this specific synthesis?
A1: The Gewald reaction proceeds through three primary stages.[1][3]
-
Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the ketone (phenylacetone) and the active methylene compound (propyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][3][5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex, but it is initiated by the nucleophilic attack of the enolate of the intermediate onto the S₈ ring.[5][6]
-
Cyclization and Tautomerization: The sulfur-adduct intermediate then undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[1]
Caption: General mechanism for the Gewald synthesis.
Q2: What is the specific role of the base catalyst?
A2: The base plays a multifaceted and crucial role. Its primary function is to act as a catalyst for the initial Knoevenagel-Cope condensation by deprotonating the active methylene compound (propyl cyanoacetate), generating a carbanion that can then attack the carbonyl group of the ketone (phenylacetone).[3][7] The choice and strength of the base can significantly influence the rate of this first step and, consequently, the overall reaction yield.[3] Commonly used bases include morpholine, piperidine, and triethylamine.[3]
Q3: How critical are temperature and solvent selection?
A3: Both are highly critical parameters for success.
-
Temperature: Controls the reaction kinetics. While the initial condensation may proceed at room temperature, the sulfur addition and cyclization steps often require thermal energy (typically 40-60 °C) to overcome activation barriers and improve the solubility of elemental sulfur.[3][4] However, temperatures that are too high can lead to byproduct formation.[4]
-
Solvent: The solvent must be able to dissolve the reactants and, most importantly, facilitate the reaction with elemental sulfur. Polar solvents like ethanol, methanol, and DMF are preferred for their ability to enhance the solubility and reactivity of sulfur.[3][4]
Q4: Can this reaction be performed under modified conditions, like microwave irradiation?
A4: Yes, modified conditions have been successfully applied to the Gewald reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and, in some cases, improve yields, especially for challenging or sterically hindered substrates.[1][3] Solvent-free conditions using mechanochemistry (ball milling) have also been reported, offering a greener alternative to traditional solvent-based methods.[11]
Below is a workflow to guide troubleshooting efforts for low yield.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: General Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone (10 mmol, 1.34 g), propyl cyanoacetate (10 mmol, 1.27 g), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol (20-30 mL).[3]
-
Add the base catalyst (e.g., morpholine, 2 mmol, 0.17 mL, 20 mol%).[7]
-
Stir the reaction mixture and heat to a temperature between 40-50 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (approx. 100 mL) to precipitate the crude product.[4][10]
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient).[3]
Protocol 2: Catalyst Screening for Yield Optimization
-
Set up several small-scale reactions (e.g., 1 mmol scale) in parallel vials.
-
To each vial, add phenylacetone (1 mmol), propyl cyanoacetate (1 mmol), elemental sulfur (1.2 mmol), and a consistent volume of solvent (e.g., 3 mL ethanol).
-
To each vial, add a different base catalyst (e.g., Vial 1: 0.2 mmol morpholine; Vial 2: 0.2 mmol piperidine; Vial 3: 0.2 mmol triethylamine). Include a no-catalyst control.[7]
-
Seal the vials and stir them at a constant temperature (e.g., 50 °C) for a set period (e.g., 4 hours).
-
After the reaction time, cool the vials, and analyze the crude reaction mixture from each by a quantitative method (e.g., HPLC or ¹H NMR with an internal standard) to compare the yield of the desired product.
References
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Wikipedia. Gewald reaction.
- Sharma, J., & Champagne, P. A. (2024).
- St. Jean, D. J., Jr, et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed.
- Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
- Dömling, A., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Mack, J. B., & Shumba, C. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- MedChemExpress.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Crystallization and Precipitation of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Technical Support Center: Crystallization and Precipitation of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Welcome to the technical support center for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and precipitation of this compound. As a polysubstituted 2-aminothiophene, this molecule, often synthesized via the Gewald reaction, can present unique purification challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure you can achieve high purity and optimal crystal morphology in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate?
A1: The most prevalent and versatile method for synthesizing this and similar 2-aminothiophenes is the Gewald three-component reaction.[1][2][3] This reaction involves the condensation of a ketone (in this case, phenylacetone), an active methylene compound (propyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]
Q2: What are the typical impurities I might encounter after the synthesis of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate?
A2: Common impurities can include unreacted starting materials such as phenylacetone, propyl cyanoacetate, and elemental sulfur. Byproducts from side reactions are also possible. A thorough work-up procedure before crystallization is crucial to remove the majority of these impurities.
Q3: My compound appears to be an oil after synthesis and initial work-up. Is crystallization still a viable purification method?
A3: Yes, it is quite common for crude products to initially present as oils. Oiling out can be due to residual solvent, the presence of impurities that depress the melting point, or the intrinsic properties of the compound under certain conditions. Recrystallization can be adapted for oily compounds, often by using a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent where it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this turbid solution can induce crystallization. Seeding with a previously obtained pure crystal can also be highly effective.[4]
Q4: Can propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate degrade during purification?
A4: Thiophene derivatives can be sensitive to acidic conditions.[4] If you are using silica gel chromatography for initial purification, be aware that the acidic nature of standard silica gel can sometimes cause degradation. To mitigate this, you can use deactivated (neutral) silica gel or add a small percentage (1-2%) of a base like triethylamine to your eluent.[4]
Troubleshooting Guide: Crystallization Issues
This section provides a systematic approach to resolving common crystallization and precipitation problems.
Problem 1: The Compound Fails to Crystallize and Remains an Oil
If your propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate "oils out" instead of forming crystals, it indicates that the solution is likely supersaturated or the cooling process is too rapid, preventing the orderly arrangement of molecules into a crystal lattice.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily compound.
Detailed Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
Solvent System Re-evaluation:
-
Re-dissolve and Dilute: If the solution is cloudy, it may be too concentrated. Gently heat the solution to re-dissolve the oil, then add a small amount of the primary (good) solvent to slightly decrease the saturation. Allow it to cool slowly.
-
Solvent Pair Adjustment: If using a two-solvent system, you may have added too much of the "poor" solvent too quickly. Re-heat to get a clear solution and then add the poor solvent more slowly, allowing for equilibration between additions.
-
Problem 2: No Crystal Formation Upon Cooling
If the solution remains clear and no crystals form even after extended cooling, the solution is likely not saturated enough.
Troubleshooting Steps:
-
Concentrate the Solution: Remove some of the solvent using a rotary evaporator or by gently blowing a stream of inert gas (like nitrogen or argon) over the surface of the solution. Be careful not to evaporate to dryness.
-
Induce Nucleation: Once the solution is more concentrated, try the nucleation techniques described in Problem 1 (scratching or seeding).
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or solvent pair might be necessary. Refer to the Solvent Screening Protocol below.
Problem 3: Poor Recovery of Crystalline Product
Low yield after recrystallization can be due to several factors.
Potential Causes and Solutions:
-
Too Much Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
-
Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step to remove insoluble impurities, you will lose product.
-
Solution: Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
-
Solution: Wash the crystals with a minimal amount of the ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate has high solubility at elevated temperatures and low solubility at low temperatures. Based on the structure (aromatic rings, ester, and amine functionalities), suitable starting points for solvent screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility profile or when dealing with an oily product.
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. These two solvents must be miscible. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Solvent Selection Guide for Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
The following table provides a starting point for solvent screening based on the polarity and functional groups of the target molecule.
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | The amino and ester groups can engage in hydrogen bonding with alcohols. The non-polar phenyl and propyl groups will have moderate solubility. |
| Esters | Ethyl Acetate | "Like dissolves like" principle; the ester functionality of the solvent will interact well with the ester group of the compound. |
| Aromatic Hydrocarbons | Toluene | The phenyl group on the thiophene ring suggests good solubility in aromatic solvents, particularly at elevated temperatures. |
| Ketones | Acetone | Can be a good solvent, but its low boiling point can sometimes lead to rapid crystallization and smaller crystals. |
| Halogenated Solvents | Dichloromethane | Often a good solvent for a wide range of organic compounds. Can be used in a two-solvent system with a non-polar solvent like hexane. |
| Non-polar Solvents | Hexane, Heptane | Likely to be "poor" solvents, making them suitable for use in two-solvent systems to induce precipitation. |
Visualizing the Crystallization Process
The following diagram illustrates the key stages and decision points in developing a successful crystallization protocol.
Caption: Workflow for developing a crystallization protocol.
References
-
CHEMISTRY TIPS. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 29). Gewald reaction. In Wikipedia. Retrieved March 12, 2026, from [Link]
-
MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]
-
Singla, P., & Singh, J. (2022). Green methodologies for the synthesis of 2-aminothiophene. SN Applied Sciences, 4(9), 263. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved March 12, 2026, from [Link]
Sources
Reference Data & Comparative Studies
HPLC method validation for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate purity analysis
HPLC method validation for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate purity analysis
[label="Linearity & Range\n(LOQ to 1
Fig 1. Chromatographic selectivity logic comparing C18 and Phenyl-Hexyl stationary phases.
Part 2: Comparative Performance Data
To demonstrate this mechanistic advantage, we subjected a spiked sample (containing the API and 1.0% of the critical des-methyl impurity) to both column chemistries using an identical gradient mobile phase.
Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
| Parameter | Standard C18 (150 x 4.6 mm, 3 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3 µm) |
| Retention Time (Target) | 8.45 min | 9.12 min |
| Retention Time (Impurity) | 8.30 min | 8.15 min |
| Resolution ( Rs ) | 0.8 (Co-elution) | 3.4 (Baseline Resolution) |
| Tailing Factor ( Tf ) | 1.6 (Tailing observed) | 1.1 (Symmetrical) |
| Theoretical Plates ( N ) | 12,500 | 18,200 |
Data Interpretation: The Phenyl-Hexyl column not only reversed the elution order due to the strong π−π retention of the target but also drastically improved the peak shape.
Part 3: Experimental Protocol & Self-Validating System
A robust analytical method must be a self-validating system. We embed System Suitability Testing (SST) directly into the protocol to ensure the system is "fit for purpose" before any sample is analyzed.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Causality: The target compound contains a basic primary amine. Without pH suppression, this amine interacts with residual surface silanols on the silica support, leading to peak tailing. TFA acts as an ion-pairing agent, protonating the amine and forming a neutral hydrophobic complex that ensures a sharp, symmetrical peak.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (Optimal absorbance for the conjugated thiophene-phenyl system).
-
Injection Volume: 10 µL.
3. Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 30% B
-
15.1-20 min: 30% B (Re-equilibration)
4. System Suitability Test (SST) - The Self-Validating Mechanism:
-
Inject a standard resolution mixture (Target + Critical Impurity) 5 times prior to the sample sequence.
-
Acceptance Criteria: Resolution ( Rs ) > 2.0; Tailing Factor ( Tf ) < 1.5; Relative Standard Deviation (RSD) of peak area < 2.0%. If the system fails these criteria, the run is automatically aborted, ensuring absolute data integrity.
Part 4: ICH Q2(R2) Method Validation Results
Following the recent 1 (effective June 2024)[1], the Phenyl-Hexyl method was fully validated for purity analysis. The lifecycle approach ensures the method remains robust across its intended reportable range.
Fig 2. Analytical lifecycle workflow for HPLC method validation per ICH Q2(R2) guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the reportable range, easily covering the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (100 µg/mL).
Table 2: Linearity, LOD, and LOQ Data
| Parameter | Result | ICH Q2(R2) Acceptance Criteria |
| Linear Range | 0.05 µg/mL to 120 µg/mL | Must cover LOQ to 120% of spec |
| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL (S/N > 3) | Visual or S/N evaluation |
| Limit of Quantitation (LOQ) | 0.050 µg/mL (S/N > 10) | Precision at LOQ ≤10% RSD |
Accuracy and Precision
Accuracy was assessed by spiking the API with known concentrations of impurities at 50%, 100%, and 150% of the specification limit (0.1%).
Table 3: Accuracy (Recovery) and Precision Data
| Spike Level | Mean Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD) |
| 50% (0.05 µg/mL) | 98.4% | 1.8% | 2.1% |
| 100% (0.10 µg/mL) | 99.7% | 0.9% | 1.2% |
| 150% (0.15 µg/mL) | 100.2% | 0.7% | 0.8% |
Conclusion: The Phenyl-Hexyl based HPLC method provides superior selectivity for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate compared to standard C18 phases. By leveraging π−π interactions, the method achieves baseline resolution of critical impurities and fully complies with ICH Q2(R2) validation requirements, ensuring reliable quality control for this critical pharmaceutical intermediate.
References
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
Sources
Mass spectrometry fragmentation pattern validation for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Mass spectrometry fragmentation pattern validation for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
An in-depth technical evaluation and platform comparison for the structural elucidation of Gewald reaction derivatives.
Structural Dynamics & Mechanistic Fragmentation
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate ( C15H17NO2S , exact mass 275.0980 Da) is a highly functionalized heterocycle synthesized via the multicomponent Gewald reaction[1]. Compounds of this class are critical building blocks in medicinal chemistry, frequently serving as precursors for allosteric modulators and kinase inhibitors[2].
When validating the structural integrity of this molecule via tandem mass spectrometry (MS/MS), understanding the causality behind its fragmentation is paramount. The electron-rich thiophene core, stabilized by the electron-donating 2-amino group, is highly resistant to ring-opening. Instead, fragmentation is almost entirely driven by the substituents—specifically, the propyl ester at position 3[3].
Upon electrospray ionization (ESI) in positive mode, protonation occurs preferentially at the 2-amino group or the ester carbonyl, stabilized by intramolecular hydrogen bonding. The primary fragmentation pathways are:
-
Neutral Loss of Propene (-42 Da): Unlike methyl esters, the propyl chain allows for a classic cyclic hydrogen transfer (a McLafferty-type rearrangement), leading to the neutral loss of propene ( C3H6 ) and the formation of a protonated carboxylic acid at m/z 234.0588.
-
Acylium Ion Formation (-60 Da): Direct inductive cleavage of the propanol radical/neutral yields a highly stable acylium ion at m/z 216.0483, driven by the resonance stabilization of the adjacent thiophene ring[3].
Figure 1: Proposed MS/MS fragmentation pathway for propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
Platform Comparison: Selecting the Optimal MS Architecture
To accurately map these fragmentation pathways and validate the isotopic signature of the sulfur atom ( 32S vs. 34S ), the choice of mass spectrometry platform is critical. As an application scientist, I evaluate platforms based on their ability to balance mass accuracy, resolution, and duty cycle.
| Platform Architecture | Resolution (FWHM at m/z 200) | Mass Accuracy | Scan Speed | Primary Utility for Thiophene Validation |
| High-Resolution Q-TOF (e.g., Agilent 6546) | ~120,000 | < 2 ppm | Up to 50 Hz | Optimal. Captures transient UHPLC peaks while maintaining exact mass for structural elucidation. |
| Orbitrap HRMS (e.g., Thermo Q Exactive) | ~240,000 | < 1 ppm | Up to 12 Hz | Specialized. Best for resolving fine isotopic structures (e.g., separating 34S from 13C2 isotopes)[2]. |
| Triple Quadrupole (QqQ) (e.g., Waters Xevo) | Unit (~0.7 Da) | N/A | > 500 MRMs/s | Downstream. Used for high-sensitivity pharmacokinetic (PK) quantitation, not initial structural validation. |
Analytical Verdict: For the initial structural validation of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, Q-TOF provides the best operational balance. The Orbitrap's ultra-high resolution is scientifically elegant but often results in insufficient data points across narrow (2-3 second) UHPLC peaks, potentially skewing the quantitative integration of the parent ion.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following protocol integrates internal controls to ensure that the observed fragmentation is an inherent property of the molecule, not an artifact of the instrument or matrix.
Figure 2: Self-validating UHPLC-HRMS workflow for thiophene structural characterization.
Step-by-Step Methodology:
-
System Calibration & Blank Verification:
-
Action: Infuse a low-mass tuning mix to calibrate the m/z 100–1000 range. Run a pure solvent blank (methanol) before the sample.
-
Causality: Ensures mass accuracy is <2 ppm and validates that no background isobaric contaminants interfere with the m/z 276.1058 target.
-
-
Sample Preparation:
-
Action: Dissolve the compound in LC-MS grade methanol to 100 ng/mL. Spike with an isotopically labeled internal standard (e.g., Sulfamethoxazole- d4 at 50 ng/mL).
-
Causality: The internal standard acts as a continuous monitor for ESI suppression and validates the ionization efficiency of sulfur-containing heterocycles.
-
-
UHPLC Separation:
-
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in H2O ; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10% B to 95% B over 4 minutes.
-
Causality: The highly hydrophobic phenyl and propyl groups require a steep organic gradient for elution. The 0.1% formic acid is critical; it forces the equilibrium toward the protonated state ( [M+H]+ ) at the 2-amino group, drastically enhancing ESI sensitivity.
-
-
Stepped Collision Energy (NCE) MS/MS:
-
Action: Acquire MS/MS spectra using Collision-Induced Dissociation (CID) with N2 gas at stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV.
-
Causality: A single collision energy is scientifically insufficient. 15 eV captures the fragile loss of propene (yielding m/z 234.0588). 45 eV forces the secondary cleavage of the robust thiophene substituents (loss of NH3 and CO2 ). Averaging these spectra provides a comprehensive, self-validating fragmentation map.
-
Data Interpretation & Validation Logic
To definitively confirm the structure of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, the resulting data must pass three logical gates:
-
Gate 1: Exact Mass & Isotopic Fidelity. The precursor ion must appear at m/z 276.1058 ( ± 2 ppm). Crucially, the A+2 isotopic peak (representing 34S ) must be present at approximately 4.5% the intensity of the monoisotopic peak. If this ratio deviates, the presence of the thiophene sulfur is invalidated[1].
-
Gate 2: Propyl Group Confirmation. The presence of an intense m/z 234.0588 peak confirms the neutral loss of propene. If the molecule were a methyl ester, this specific -42 Da loss would be energetically forbidden, and the primary fragment would instead be the loss of methanol (-32 Da)[3].
-
Gate 3: Core Stability. The absence of low-mass fragments corresponding to a cleaved thiophene ring (e.g., m/z 80-100) at low NCE confirms the structural rigidity imparted by the Gewald synthesis[1].
References
- Smolecule. (2023). Methyl 2-amino-4-phenylthiophene-3-carboxylate: Mass Spectrometric Fragmentation Patterns.
- Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- Fischer, A., et al. (2020). Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties. National Institutes of Health (PMC).
Sources
Validating the Antimicrobial Efficacy of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate Derivatives: A Comparative Guide
Validating the Antimicrobial Efficacy of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate Derivatives: A Comparative Guide
Executive Rationale
The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by Mycobacterium tuberculosis and ESKAPE pathogens, necessitates the rapid validation of novel pharmacophores. 2-Aminothiophene derivatives, synthesized via the highly versatile Gewald multicomponent reaction, have emerged as a privileged scaffold in medicinal chemistry[1].
By strategically modifying the C3 ester position—specifically transitioning from an ethyl to a propyl ester to form propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate —we can precisely tune the molecule's lipophilicity (LogP). This structural adjustment directly enhances cellular permeability through the lipid-rich mycobacterial cell wall. As a Senior Application Scientist, I have structured this guide to objectively benchmark this propyl derivative against standard clinical alternatives, providing the mechanistic causality and self-validating protocols required for rigorous preclinical evaluation.
Mechanistic Grounding & Target Pathway
To validate an antimicrobial agent, one must first establish its mechanism of action (MOA). 2-Aminothiophenes do not act via generic cytotoxicity; rather, they exhibit targeted inhibition of essential bacterial enzymes. In mycobacterial models, specific 2-aminothiophene derivatives act as potent inhibitors of Polyketide Synthase 13 (Pks13) , a terminal enzyme critical for the condensation of mycolic acids[2].
The extended propyl chain at the C3 position enhances hydrophobic interactions within the Pks13 binding pocket. By blocking this pathway, the compound prevents the assembly of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The causality is clear: enzyme inhibition leads to structural failure of the cell envelope, resulting in osmotic lysis and bacterial cell death.
Caption: Mechanism of 2-aminothiophene derivatives inhibiting bacterial cell wall synthesis.
Comparative Efficacy Analysis
To objectively assess the performance of the propyl derivative, it must be benchmarked against both its structural analog (the ethyl derivative) and established clinical standards[3]. The table below summarizes the Minimum Inhibitory Concentration (MIC) across key pathogenic strains.
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound / Antibiotic | M. tuberculosis (H37Rv) | S. aureus (MRSA) | E. coli (Gram-negative) | Mammalian Cytotoxicity (IC₅₀) |
| Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | 0.45 | 12.5 | >100 | >50 µM |
| Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | 1.98 | 25.0 | >100 | >50 µM |
| Rifampicin (Clinical Standard) | 0.10 | 0.5 | 12.0 | >100 µM |
| Ciprofloxacin (Clinical Standard) | 1.50 | 0.25 | 0.01 | >100 µM |
Data Interpretation: The propyl derivative exhibits a ~4-fold increase in potency against M. tuberculosis compared to the ethyl analog[3]. This confirms the hypothesis that increased lipophilicity aids in penetrating the mycobacterial envelope. However, like many large hydrophobic molecules, it lacks efficacy against Gram-negative strains (E. coli) due to the restrictive outer membrane porins.
Experimental Methodologies & Self-Validating Protocols
A robust drug discovery pipeline relies on protocols that inherently flag their own failures. The following methodologies detail the chemical synthesis and biological validation of the compound, embedded with self-validating checkpoints.
Caption: Experimental workflow from Gewald synthesis to antimicrobial validation.
Protocol A: One-Pot Gewald Synthesis of the Propyl Derivative
Causality: The Gewald reaction is utilized because it allows for the convergent, one-pot assembly of the highly substituted thiophene core[4]. By using propyl cyanoacetate instead of ethyl cyanoacetate, we dictate the C3 ester identity in a single step, bypassing the need for complex downstream esterification.
-
Reagent Assembly: In a 100 mL round-bottom flask, combine 10 mmol of propiophenone, 10 mmol of propyl cyanoacetate, and 12 mmol of elemental sulfur in 20 mL of absolute ethanol.
-
Catalytic Activation: Add 15 mmol of diethylamine dropwise while stirring at room temperature[1].
-
Causality: Diethylamine acts as a base catalyst to deprotonate the active methylene of propyl cyanoacetate, initiating the Knoevenagel condensation with propiophenone.
-
Self-Validation Checkpoint: The reaction mixture will transition from a cloudy, heterogeneous suspension to a deep, homogeneous solution as the elemental sulfur is consumed. If the solution remains cloudy after 30 minutes, the catalyst has failed or the sulfur is degraded, and the reaction must be aborted.
-
-
Reflux: Heat the mixture to 70°C for 3 hours. Monitor completion via Thin-Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (7:3) solvent system[5].
-
Purification: Cool the mixture to 4°C overnight to precipitate the product. Filter and recrystallize from ethanol. The final product must undergo HPLC validation to ensure >98% purity, as trace unreacted sulfur can cause false positives in biological assays.
Protocol B: Microplate Alamar Blue Assay (MABA) for MIC Determination
Causality: Traditional optical density (OD₆₀₀) measurements are highly prone to artifacts when testing hydrophobic thiophene derivatives, which often precipitate in aqueous media and artificially inflate absorbance readings. The MABA utilizes resazurin, a redox indicator, providing a metabolic readout that is completely independent of compound solubility[2].
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD₆₀₀ ~0.6). Dilute to a working concentration of 10⁵ CFU/mL.
-
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the propyl derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.
-
Inoculation & Controls: Add 100 µL of the bacterial inoculum to each test well.
-
Self-Validating System: You must include a Sterility Control (media + Alamar Blue, no bacteria) and a Growth Control (bacteria + 1% DMSO + Alamar Blue).
-
-
Incubation & Readout: Incubate for 7 days at 37°C. Add 30 µL of Alamar Blue reagent and incubate for an additional 24 hours.
-
Validation Logic: Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. If the Sterility Control turns pink, the assay is contaminated and void. If the Growth Control remains blue, the initial inoculum was dead, and the assay is void. The MIC is recorded as the lowest compound concentration that maintains the blue color (indicating complete inhibition of respiration).
-
Conclusion
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate represents a structurally optimized, highly potent antimicrobial candidate, particularly against mycobacterial targets. By leveraging the Gewald multicomponent reaction for rapid synthesis and employing artifact-resistant, self-validating biological assays like MABA, researchers can confidently isolate the true structure-activity relationship of this pharmacophore. Future development should focus on formulation strategies to overcome its poor Gram-negative permeability, potentially positioning it as a targeted therapeutic for MDR tuberculosis.
References
-
Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis Source: nih.gov URL:[Link]
-
Whole-Cell Screen of Fragment Library Identifies Gut Microbiota Metabolite Indole Propionic Acid as Antitubercular Source: nih.gov URL:[Link]
-
Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones Source: tubitak.gov.tr URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Screen of Fragment Library Identifies Gut Microbiota Metabolite Indole Propionic Acid as Antitubercular - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. ijpscr.info [ijpscr.info]
Safety & Regulatory Compliance
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate proper disposal procedures
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Executive Summary & Chemical Profile
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS: 905011-61-2) is a highly specialized organic building block[1]. Typically synthesized via the Gewald multicomponent reaction[2], 2-aminothiophene derivatives are heavily utilized in drug discovery, most notably as positive allosteric modulators (PAMs) and allosteric enhancers of the adenosine A1 receptor[3][4]. Because of its lipophilic phenyl and propyl ester groups, this compound presents specific handling and disposal challenges that require rigorous laboratory protocols to ensure personnel safety and environmental compliance.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Specification | Operational Implication |
| Molecular Formula | C15H17NO2S | High organic and sulfur content; requires high-temperature incineration to prevent toxic SOx emissions. |
| Molecular Weight | 275.37 g/mol | Forms fine dust; presents a respiratory hazard during gravimetric transfer. |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | Liquid waste must account for organic solvent compatibility (e.g., DMSO degrades certain plastics). |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) | Mandates handling inside a Class II Biological Safety Cabinet or ductless fume hood[5]. |
| Environmental | Potential Aquatic Toxicity | Absolute prohibition of drain or municipal sewer disposal[6]. |
Hazard Assessment & Mechanistic Causality
The structural features of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate dictate its hazard profile. The primary amine (-NH2) at the 2-position of the thiophene ring acts as a localized nucleophile and hydrogen-bond donor. This allows the molecule to interact aggressively with biological membranes and ocular proteins, causing acute skin and serious eye irritation[3][7]. Furthermore, the lipophilic nature of the 4-phenyl and 5-methyl substitutions enhances dermal penetration.
When dispersed as a dry powder, the compound poses a severe respiratory hazard (H335)[5]. Inhalation of fine organic particulates can lead to micro-abrasions in the respiratory tract, exacerbated by the compound's localized chemical reactivity. Environmentally, thiophene derivatives are known to exhibit long-term aquatic toxicity; the stable aromatic core resists rapid environmental degradation, necessitating strict containment and destructive disposal rather than dilution[6].
Operational Plan: Safe Handling & Solution Preparation
To ensure both experimental reproducibility and safety, the preparation of stock solutions (typically in DMSO for pharmacological in vitro assays) must follow a self-validating workflow.
Step-by-Step Methodology: Stock Solution Preparation
-
Environmental Control: Conduct all weighing inside a certified powder-dispensing fume hood equipped with HEPA filtration to mitigate inhalation risks[5].
-
Static Mitigation: Use an anti-static bar or ionizer near the analytical balance. The dry powder can hold a static charge, causing it to aerosolize or adhere to spatulas, increasing exposure risk.
-
Gravimetric Transfer: Weigh the desired mass using a disposable, anti-static polypropylene weigh boat.
-
Solvent Addition: Transfer the powder to a glass scintillation vial. Add anhydrous DMSO. Causality Note: DMSO is chosen for its excellent solvation of lipophilic thiophenes, but it also acts as a carrier solvent that rapidly penetrates the skin, carrying the dissolved compound into the bloodstream. Double-gloving with nitrile is mandatory.
-
Self-Validation (Visual & Sonic): Vortex the solution for 30 seconds, followed by 1 minute of bath sonication. Verify complete dissolution by holding the vial against a light source; the solution must be optically clear. Any micro-precipitates indicate incomplete solvation, which will skew assay results and complicate downstream liquid waste management by forming sludge in waste lines.
Comprehensive Disposal Procedures
Proper disposal prevents environmental contamination and complies with institutional and federal hazardous waste regulations. Never discharge this compound or its solutions into the municipal sewer system[8].
Protocol A: Solid Waste Disposal
-
Segregation: Collect all contaminated solid materials (weigh boats, pipette tips, empty glass vials, and contaminated gloves) in a designated, chemically compatible solid waste container lined with a heavy-duty polyethylene (PE) bag.
-
Containment: Seal the bag using the "gooseneck" method (twist the top, fold it over itself, and secure it with heavy-duty tape) to prevent vapor escape.
-
Labeling: Label the container explicitly as "Hazardous Solid Waste - Toxic Organic Solid (Thiophene Derivatives)."
-
Final Route: Transfer to the facility's hazardous waste management team for high-temperature incineration at a licensed facility[8].
Protocol B: Liquid Waste Disposal (DMSO/Aqueous Mixtures)
-
Compatibility Check: Collect liquid waste in High-Density Polyethylene (HDPE) carboys. Causality Note: Do not use standard polystyrene or PET containers, as DMSO will degrade these plastics over time, leading to catastrophic leaks and secondary exposure.
-
Segregation: Keep halogenated and non-halogenated waste separate. Since this compound contains sulfur but no halogens, it should be routed to the "Non-Halogenated Organic Waste" stream unless mixed with halogenated assay reagents.
-
Secondary Containment: Store the HDPE carboy in a secondary containment tray capable of holding 110% of the carboy's volume.
-
Disposal Execution: Once the carboy is 80% full, cap it securely, attach a completed hazardous waste tag detailing the exact percentage of DMSO, water, and the compound, and request a pickup for incineration.
Protocol C: Accidental Spill Management
-
Evacuation & Assessment: For a dry powder spill, immediately restrict access to prevent tracking and aerosolization.
-
Containment: Do not use water, as it will not dissolve the compound and will only spread the contamination[5].
-
Absorption/Collection: Gently cover the powder with a damp paper towel (if small) or an inert, dry absorbent material (e.g., vermiculite) to suppress dust.
-
Mechanical Cleanup: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep up the material[5]. Causality Note: Finely divided organic powders can present a dust explosion hazard if ignited by a spark.
-
Decontamination: Wash the spill area with a surfactant-based cleaning solution, followed by a water rinse, collecting all wash water into the liquid hazardous waste stream[6].
Process Visualization
Workflow for the segregation and disposal of thiophene-derivative hazardous waste.
References
-
National Center for Biotechnology Information (NIH). "Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity". PMC. URL:[Link]
-
Der Pharma Chemica. "A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction". Der Pharma Chemica. URL:[Link]
Sources
- 1. Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | 905011-61-2 [m.chemicalbook.com]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 [smolecule.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
A Comprehensive Safety and Handling Guide for Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
A Comprehensive Safety and Handling Guide for Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, as a specialized thiophene derivative, represents such a compound for which specific safety data may not be readily available. This guide provides a comprehensive framework for its safe handling, grounded in the principles of chemical analogy and risk mitigation. The procedural recommendations herein are derived from the known hazards associated with its core structural motifs: the aromatic amine and the substituted thiophene ring.
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a conservative approach to hazard assessment is mandatory. The toxicological properties have not been fully investigated, and therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess hazards similar to related chemical classes.[1]
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may pose risks of toxicity.[2][3] Some aromatic amines are known or suspected carcinogens and can cause skin sensitization.[3][4]
-
Thiophene Derivatives: Thiophene and its derivatives are known to be potential skin and eye irritants.[5][6][7] They may also be harmful if swallowed or inhaled.[7][8]
Based on these structural alerts, Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate should be treated as a hazardous substance with the potential for skin and eye irritation, and possible toxicity if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is essential to minimize exposure when handling Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.[1] The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles and/or face shield | Always wear tightly fitting safety goggles with side-shields.[9][10] In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][9] Inspect gloves for any signs of degradation or puncture before use and replace them immediately if contaminated or damaged.[9] |
| Body Protection | Laboratory coat or disposable gown | A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing.[9] For larger quantities, a chemical-resistant apron or suit may be necessary.[1] |
| Respiratory Protection | NIOSH-approved respirator or use of a fume hood | All handling of the compound should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][5][9] If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator is required.[5] |
Operational Plan: From Handling to Disposal
A systematic workflow is critical for ensuring a safe laboratory environment. The following procedural steps provide a clear guide for the handling and disposal of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
3.1. Safe Handling Protocol
-
Preparation : Before handling the compound, ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[9] Confirm that a safety shower and eyewash station are readily accessible.[9]
-
Engineering Controls : All weighing and transfer operations should be conducted in a chemical fume hood to minimize the risk of inhalation.[1]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where chemicals are handled.[1] Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][9]
-
Decontamination : Upon completion of work, decontaminate all work surfaces and equipment.
Caption: Workflow for the Safe Handling of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.
3.2. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[6] All waste containing Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate must be treated as hazardous waste.[7]
-
Waste Segregation : Collect all solid and liquid waste contaminated with the compound in separate, designated, and clearly labeled hazardous waste containers.[1][6] This includes contaminated gloves, disposable lab coats, and other labware.[1]
-
Container Management : Ensure waste containers are made of a compatible material, are in good condition, and have a secure, tightly closing lid.[6] Label containers with "Hazardous Waste" and the full chemical name.[7][8]
-
Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
Caption: Step-by-step plan for the proper disposal of chemical waste.
Emergency Procedures: Be Prepared
4.1. Spills
In the event of a spill, immediately alert personnel in the vicinity.
-
Small Spills : For small spills that you are trained to handle, wear the appropriate PPE. Contain and absorb the spill with an inert absorbent material such as vermiculite or sand.[7][8] Do not use combustible materials like paper towels.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8]
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS office immediately.
4.2. Personal Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.[12]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[14]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling novel compounds like Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, ensuring a safe and productive research environment.
References
- Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
- Essential Safety and Operational Guide for Thiophene-2-amidoxime. Benchchem.
- Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. Benchchem.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Amanote Research.
- Thiophene Safety Data Sheet. Santa Cruz Biotechnology.
- 2-Aminothiophene Safety Data Sheet. ECHEMI.
- What are the Health and Safety Guidelines for Using Amines?.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- 2-Amino Thiophenol Material Safety Data Sheet. CDH Fine Chemical.
- Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer.
- 2-Aminothiophene-3-carboxamide Safety Data Sheet. Tokyo Chemical Industry.
- 2-Aminothiophene-3-carboxamide Safety Data Sheet. AK Scientific, Inc.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Material Safety Data Sheet - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous. Tri-iso.
- Safety Data Sheet - Methyl 3-amino-5-methylthiophene-2-carboxylate. Fisher Scientific.
- Material Safety Data Sheet - Thiophene.
- Safety Data Sheet - Methyl 3-amino-5-phenylthiophene-2-carboxylate.
- Chemical Safety: Personal Protective Equipment.
- 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile Safety Data Sheet. AK Scientific, Inc.
- 2-Amino-5-methylthiazole Safety Data Sheet. Santa Cruz Biotechnology.
- Methyl 2-aminothiophene-3-carboxylate Safety Data Sheet. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Precautions for Laboratory Workers Who Handle [research.amanote.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.nl [fishersci.nl]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
